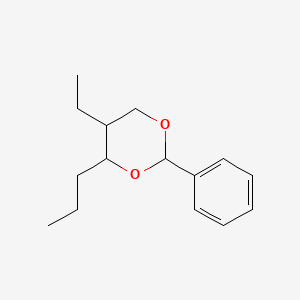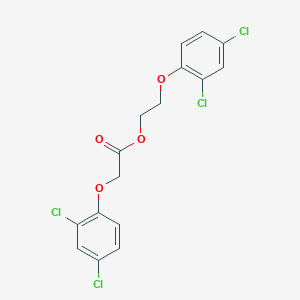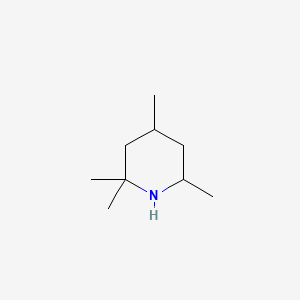
2,2,4,6-Tetramethylpiperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2,4,6-Tetramethylpiperidine is an organic compound belonging to the class of amines. It is characterized by the presence of four methyl groups attached to a piperidine ring. This compound is known for its steric hindrance due to the bulky methyl groups, which significantly influence its chemical reactivity and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 2,2,4,6-Tetramethylpiperidine can be synthesized through various methods. One common approach involves the conjugate addition of ammonia to phorone, followed by reduction in a Wolff-Kishner reaction . Another method includes the dehydration of tetraalkylpyridines using metal oxide catalysts .
Industrial Production Methods: In industrial settings, this compound is typically produced through large-scale reactions involving the aforementioned synthetic routes. The process often requires precise control of temperature and pressure to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: 2,2,4,6-Tetramethylpiperidine undergoes various chemical reactions, including:
Reduction: The compound can be reduced to form secondary amines.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide and sodium tungstate are commonly used oxidants.
Reduction: Hydrogenation catalysts are employed under elevated temperature and pressure.
Substitution: Iodine is used as an oxidant in the formation of sulfenamide compounds.
Major Products:
Oxidation: TEMPO and other nitroxides.
Reduction: Secondary amines.
Substitution: Sulfenamide compounds.
Wissenschaftliche Forschungsanwendungen
2,2,4,6-Tetramethylpiperidine has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 2,2,4,6-Tetramethylpiperidine and its derivatives involves their ability to act as bases and antioxidants. For instance, TEMPO acts as a redox agent, scavenging reactive oxygen species (ROS) and modulating the activity of antioxidant enzymes such as superoxide dismutase and catalase . This activity is crucial in mitigating oxidative damage in cells and tissues.
Vergleich Mit ähnlichen Verbindungen
2,2,6,6-Tetramethylpiperidine: Similar in structure but with different methyl group positions, leading to variations in reactivity and applications.
N,N-Diisopropylethylamine: Another hindered base used in organic synthesis, but with different steric and electronic properties.
Lithium Tetramethylpiperidide: A stronger base derived from 2,2,6,6-tetramethylpiperidine, used in metalation reactions.
Uniqueness: 2,2,4,6-Tetramethylpiperidine is unique due to its specific steric hindrance, which imparts distinct reactivity and stability compared to other similar compounds. This makes it particularly valuable in reactions requiring controlled reactivity and in the synthesis of specialized derivatives like TEMPO.
Eigenschaften
CAS-Nummer |
6292-82-6 |
|---|---|
Molekularformel |
C9H19N |
Molekulargewicht |
141.25 g/mol |
IUPAC-Name |
2,2,4,6-tetramethylpiperidine |
InChI |
InChI=1S/C9H19N/c1-7-5-8(2)10-9(3,4)6-7/h7-8,10H,5-6H2,1-4H3 |
InChI-Schlüssel |
NGBCPOUXXDBLMT-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CC(NC(C1)(C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



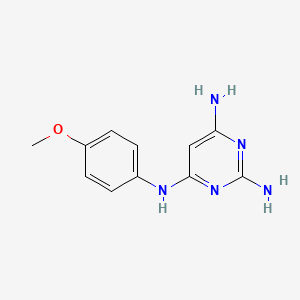
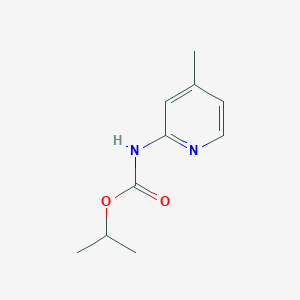
![1,1-Dimethyl-2-[1-(4-nitrophenyl)ethylidene]hydrazine](/img/structure/B14722167.png)

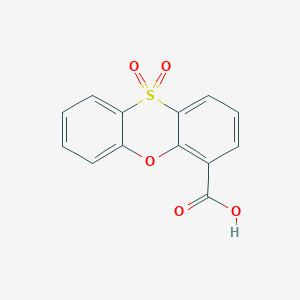
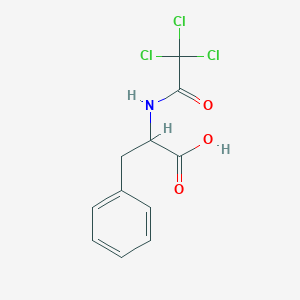
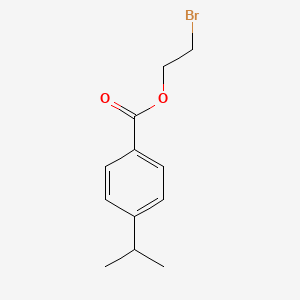
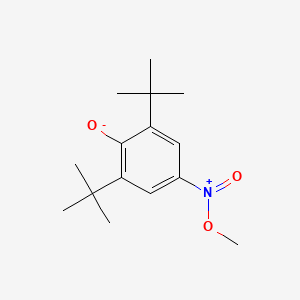
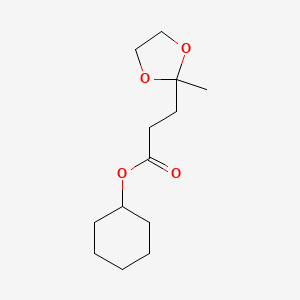
![2-[Morpholin-4-yl(2-nitrophenyl)methyl]naphthalen-1-ol](/img/structure/B14722213.png)
